|IUPAC Name||[8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl] 2,2-dimethylpropanoate|
|Molecular Weight||400.5 g/mol|
Solubilities (g/L): acetone 250; dichloromethane >500; ethyl acetate 130; hexane 1.0; methanol 260; octanol 140; toluene 130
In water, 220 mg/L at 25 °C
Pinoxaden: A Comprehensive Study
Pinoxaden is an herbicide that belongs to the class of cyclohexanediones, which are a subset of the aryloxyphenoxypropionates. It was first discovered and developed by Syngenta in 2005 and received approval from the European Union in 2010. Pinoxaden is used to control grass weeds in wheat and barley fields.
Physical and Chemical Properties:
The chemical formula of pinoxaden is C18H19ClN2O2 and its molecular weight is 328.81 g/mol. It is a white or light-yellow crystalline solid that has a melting point of 135-136°C. Pinoxaden is sparingly soluble in water and soluble in organic solvents like ethanol and acetone.
Synthesis and Characterization:
Pinoxaden is synthesized by reacting 2-(2-chloro-4-(5-(trifluoromethyl)-2H-tetrazol-2-yl) phenoxy) propionic acid with cyclohexanone in the presence of a base like potassium carbonate. The reaction produces a mixture of two enantiomers that can be separated by chromatography. The chemical structure of pinoxaden has been characterized by various spectral techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.
The analytical methods used to determine the content of pinoxaden in various media are high-pressure liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS).
Pinoxaden is selective to grass weeds and inhibits the biosynthesis of acetyl-CoA carboxylase (ACC) enzyme, which is essential for fatty acid synthesis. Pinoxaden is absorbed by the leaves of the plant and translocated to the growing points of the weed, causing inhibitory effects leading to death. Pinoxaden has a low potential for phytotoxicity and has no effect on broadleaf plants.
Toxicity and Safety in Scientific Experiments:
In toxicity studies conducted on rats and dogs, pinoxaden was found to have a low acute toxicity level, and no signs of toxicity were observed at repeated doses. Pinoxaden does not cause any adverse reproductive or developmental effects in humans or animals. It has no potential for mutagenicity or carcinogenicity.
Applications in Scientific Experiments:
Pinoxaden is primarily used as an herbicide in cereal crops, but it also has applications in phytochemistry and biochemistry. It can be used to study the biosynthesis of fatty acids and the role of ACC enzyme in plants. Pinoxaden can also be used as a positive control in bioassays that evaluate the effects of herbicides on grass weeds.
Current State of Research:
Research on pinoxaden has focused on its mode of action, environmental fate and transport, and its efficacy in controlling different grass weeds. Studies have also been conducted on its safety, toxicology, and persistence in the environment.
Potential Implications in Various Fields of Research and Industry:
Pinoxaden has potential applications in agriculture and biotechnology, where it can be used to develop new herbicides with improved efficacy and safety. It can also be used in the development of new crop varieties that are resistant to grass weeds. Pinoxaden may find applications in human health, where it can be used to develop drugs that target the ACC enzyme in cancer cells.
Limitations and Future Directions:
The limitations of pinoxaden include its persistent nature in the environment, which may lead to the accumulation of residues in soil and water. Future research should focus on the development of new formulations that reduce its environmental impact. Another direction for future research could be exploring the use of pinoxaden in the treatment of cancer. Additionally, it is important to study its potential impacts on non-target organisms and the ecosystem as a whole.
In conclusion, pinoxaden is an essential herbicide that is selective for controlling grass weeds in cereal crops. It has undergone extensive research to determine its properties, efficacy, and safety. Future research should focus on developing environmentally sustainable formulations and exploring its use in non-agricultural fields.
|Color/Form||Fine white powde|
|Molecular Weight||400.5 g/mol|
|Density||1.16 at 21 °C|
|LogP||log Kow = 3.2|
|Melting Point||120.5-121.6 °C|
|GHS Hazard Statements||
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
|Mechanism of Action||Pinoxaden (NOA 407855) is a representative of the new phenylpyrazolin class of chemicals. The mode of action is the inhibition of the enzyme, acetyl-coenzyme A carboxylase (ACCase). ACCase activity in plants can be attributed to two isoenzymes located in different compartments of the plant cell, the chloroplast and the cytosol. The chloroplastic enzyme is responsible for the de novo biosynthesis of all fatty acids in the cell. The malonyl-coenzyme A produced by the cytosolic ACCase is required for fatty acid elongation to form very long-chain fatty acids, and for the biosynthesis of flavonoids and malonylated metabolites. Pinoxaden has been found to inhibit both the chloroplastic and the cytosolic ACCase enzyme in gramineae.|
|Vapor Pressure||2.0X10-4 mPa at 20 °C; 4.6X10-4 mPa at 25 °C /SRC: 3.5X10-9 mm Hg at 25 °C/|
Irritant;Health Hazard;Environmental Hazard
|Biological Half Life||In a ... rabbit metabolism study, a single oral dose of (Phenyl-1-(14)C) NOA 407855 (/pinoxaden/ Batch/lot # ILA-8.1B-5 and ILA-8.1C-1B; radiochemical purity $98.9%) was administered in aqueous 0.5% carboxymethylcellulose and 0.1% Tween 80 to female Chbb-HM rabbits (3/dose) via gavage at nominal dose levels of 0.5 and 300 mg/kg. Urine, feces, and blood samples were collected up to 168 hours after dosing. ... Half lives for radioactivity in the blood were 3 and 12 hours for the low and high dose groups, and radioactivity in blood was non-detectable by 48 and 96 hours for the low and high dose groups.|
Agrochemicals -> Herbicides
Environmental transformation -> Pesticides (parent, predecessor)
|Methods of Manufacturing||Pinoxaden can be produced by condensation of 2-6-diethyl-4-methylphenylacetic tert-butylanhydride, hydrazine, and diethylene glycol.|
Store in a cool, dry place. Do not store near seeds, fertilizers, or foodstuffs. /Axial Herbicide/
MaxImum Storage Temp: 95 °F (35 °C) Minimum Storage Temp: 14 °F (-10 °C). Store the material in a well-ventilated, secure area out of reach of children and domestic animals. Do not store food, beverages or tobacco products in the storage area. Prevent eating, drinking, tobacco use, and cosmetic application in areas where there is a potential for exposure to the material. Wash thoroughly with soap and water after handling. /Axial Herbicide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/
* For orders by credit card, we will send you a digital invoice so you can place an order online.